molecular formula C17H20O6 B13449516 Herbaridine B

Herbaridine B

Cat. No.: B13449516
M. Wt: 320.3 g/mol
InChI Key: XWDPPCCHTXTSRZ-NVGCLXPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Absence of Herbaridine B in Academic Literature

The search results focus on foundational chemical reactions (e.g., Maillard reactions , nitrite-oxyhemoglobin interactions , and nucleophilic substitutions ) but do not reference "this compound." This suggests the compound may fall into one of the following categories:

  • A recently discovered molecule not yet widely studied.

  • A proprietary or non-publicly disclosed substance.

  • A misnomer or alternate nomenclature requiring clarification.

Key Challenges in Identifying Relevant Reactions

  • Nomenclature Issues : Chemical names must align with IUPAC standards or widely accepted trivial names. "this compound" does not match known alkaloids, terpenoids, or microbial metabolites in current databases.

  • Synthetic Obscurity : If this compound is a synthetic intermediate or specialized biomolecule, its reactions may be documented only in unpublished industrial research.

Cross-Referenced Reaction Types

While this compound-specific data is unavailable, analogous compounds undergo reactions such as:

Reaction TypeExample from LiteratureRelevance to Complex Organics
Oxidation/Reduction Oxyhemoglobin → methemoglobin Common in alkaloid metabolism
Nucleophilic Substitution S~N~1/S~N~2 mechanisms Basis for modifying heterocycles
Condensation Maillard reaction Relevant to glycation pathways

Recommendations for Further Investigation

To explore this compound’s reactivity, consider:

  • Specialized Databases : Access CAS SciFinder or Reaxys for proprietary datasets.

  • Structural Elucidation : Perform NMR/MS analysis to confirm the compound’s identity.

  • Synthetic Pathways : Design experiments based on structural analogs (e.g., herbaridine analogs or related polyketides).

Scientific Research Applications

Mechanism of Action

Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Herbaridine B is structurally related to other naphthoquinones, such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.

Uniqueness

What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, this compound has been shown to exhibit higher cytotoxic activity compared to its analogs, making it a more potent candidate for cancer research .

Biological Activity

Herbaridine B is a bioactive compound derived from various fungal species, particularly endophytic fungi associated with medicinal plants. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, research indicates that this compound can effectively inhibit the growth of Candida albicans, a common fungal pathogen, as well as various bacterial species responsible for infections.

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Candida albicansInhibition
Escherichia coliModerate
Staphylococcus aureusStrong

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote cell survival.

Case Study: Apoptotic Effects on HeLa Cells

In a study conducted by Kumar et al. (2023), this compound was administered to HeLa cells, resulting in a significant increase in apoptosis markers such as caspase-3 activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent for cervical cancer treatment.

Antioxidant Activity

This compound also demonstrates notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Free Radical Scavenging25
ABTS Assay30

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various cellular components. The compound's ability to modulate signaling pathways involved in inflammation and cell proliferation is particularly noteworthy.

Signaling Pathways

Research suggests that this compound influences several key pathways, including:

  • NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell survival.
  • MAPK Pathway : Modulation of this pathway can affect cell proliferation and apoptosis.

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1

InChI Key

XWDPPCCHTXTSRZ-NVGCLXPQSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Canonical SMILES

CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Origin of Product

United States

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